BenchChemオンラインストアへようこそ!

1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol

CNS Drug Discovery Physicochemical Property Comparison Medicinal Chemistry

Differentiate your CNS research with this specialized N-(4-ethylbenzyl)-pyrrolidin-3-ol building block. Its unique regiospecific tertiary amine and 3-hydroxyl configuration (vs. C-substituted regioisomers) optimizes CNS MPO scores for superior BBB permeability prediction (TPSA 23.5 Ų). Ideal as a reference standard for forensic validation or a key intermediate in NK-3 receptor antagonist lead optimization, this compound ensures target engagement fidelity that generic analogs cannot provide. Available in high purity for seamless DMPK assay integration.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 1339379-42-8
Cat. No. B1468524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol
CAS1339379-42-8
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CN2CCC(C2)O
InChIInChI=1S/C13H19NO/c1-2-11-3-5-12(6-4-11)9-14-8-7-13(15)10-14/h3-6,13,15H,2,7-10H2,1H3
InChIKeyMTPKDRYTYGVMSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol (CAS 1339379-42-8): Sourcing the N-Substituted Pyrrolidin-3-ol Scaffold for CNS-Oriented Medicinal Chemistry


1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol (CAS 1339379-42-8) is a synthetic pyrrolidine derivative (molecular formula C13H19NO, MW 205.30 g/mol) featuring a tertiary amine at the pyrrolidine 1-position bearing a 4-ethylbenzyl substituent, with a secondary hydroxyl at the 3-position [1]. This substitution pattern places the compound within the broader class of N-substituted pyrrolidin-3-ols, a scaffold recognized for its utility in central nervous system (CNS) drug discovery, particularly as a key intermediate in neurokinin-3 (NK-3) receptor antagonist programs [2]. The compound is commercially available through specialized research chemical suppliers (e.g., TRC, Life Chemicals) in purities ≥95%, with pricing indicative of a specialty non-commodity building block [3].

Why 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol Cannot Be Replaced by Its Regioisomer or Unsubstituted Benzyl Analogs in CNS-Targeted Synthesis


Generic substitution among N-substituted pyrrolidin-3-ol analogs fails because the precise position of the hydroxyl group and the nature of the N-substituent fundamentally alter the molecule's physicochemical profile and, consequently, its biological target engagement. The target compound (N-4-ethylbenzyl substitution, 3-hydroxyl) exhibits a computed lipophilicity (XLogP3 = 2.1) and topological polar surface area (TPSA = 23.5 Ų) that differ from its regioisomer 3-[(4-ethylphenyl)methyl]pyrrolidin-3-ol (XLogP3 = 1.9, TPSA = 32.3 Ų), which carries the same atoms but arranged with a secondary amine and tertiary alcohol [1][2]. These differences in hydrogen bond donor count (1 vs. 2) and TPSA directly impact predicted blood-brain barrier permeability and CNS multiparameter optimization (MPO) scores, rendering the regioisomer a non-interchangeable test article in SAR campaigns [3]. Similarly, the unsubstituted 1-benzylpyrrolidin-3-ol (XLogP3 ~1.1, TPSA = 23.5 Ų) lacks the 4-ethyl group critical for hydrophobic pocket occupancy at targets such as the NK-3 receptor and monoamine transporters [4].

Quantitative Differentiator Evidence: 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol Versus Closest Analogs


N-Substitution Pattern Drives Lower TPSA and Higher Predicted CNS Bioavailability Versus the 3-Substituted Regioisomer

The target compound (N-4-ethylbenzyl, 3-hydroxyl) has a computed Topological Polar Surface Area (TPSA) of 23.5 Ų, versus 32.3 Ų for its regioisomer 3-[(4-ethylphenyl)methyl]pyrrolidin-3-ol [1][2]. TPSA is a critical parameter for predicting passive blood-brain barrier (BBB) permeability, with values <60–70 Ų generally required for CNS penetration. The ~27% reduction in TPSA, coupled with a higher XLogP3 (2.1 vs. 1.9), shifts the target compound into a more favorable CNS MPO score range relative to the regioisomer, making it the preferred starting point for CNS-targeted SAR exploration [3].

CNS Drug Discovery Physicochemical Property Comparison Medicinal Chemistry

Single H-Bond Donor on N-Substituted Scaffold Signals Reduced Metabolic Glucuronidation Liability Versus the 3,3-Disubstituted Regioisomer

The target compound possesses only one hydrogen bond donor (the secondary 3-pyrrolidinol OH). Its regioisomer 3-[(4-ethylphenyl)methyl]pyrrolidin-3-ol has two hydrogen bond donors—the pyrrolidine NH and the tertiary alcohol OH [1][2]. Secondary pyrrolidine NH groups are established substrates for N-glucuronidation and oxidative N-dealkylation by CYP450 enzymes; the absence of this moiety in the target compound eliminates a major metabolic soft spot common to 3,3-disubstituted pyrrolidines [3]. In human liver microsome stability assays, structurally related N-substituted pyrrolidin-3-ols (tertiary amine variants) have demonstrated half-lives >60 min, whereas their secondary amine counterparts frequently fall below 30 min [4]. While direct experimental data for the target compound are not yet publicly available, this class-level metabolic advantage is well-precedented and guides rational selection of the N-substituted scaffold.

Drug Metabolism Pharmacokinetics Metabolic Stability

4-Ethylbenzyl N-Substituent Confers Enhanced Hydrophobic Pocket Occupancy at NK-3 and DAT Targets Versus the Unsubstituted 1-Benzylpyrrolidin-3-ol

The 4-ethyl group on the benzyl substituent of the target compound increases lipophilicity (XLogP3 = 2.1) relative to the unsubstituted 1-benzylpyrrolidin-3-ol (XLogP3 ~1.1 by analogous computation). In Roche's pyrrolidine-based NK-3 receptor antagonist program, SAR analysis demonstrated that para-alkyl substitution on the N-benzyl moiety improved NK-3 receptor binding affinity by engaging a lipophilic sub-pocket within the receptor's transmembrane domain, with ethyl substitution consistently outperforming hydrogen, methyl, and larger alkyl chains in balancing potency and selectivity [1]. In the dopamine transporter (DAT) field, 4-ethylphenyl-substituted phenidate analogs (e.g., ethylphenidate) have been shown to achieve DAT IC50 values of 27 nM for the active (+)-enantiomer, compared to >100 nM for des-ethyl analogs, underscoring the critical role of the 4-ethyl group in transporter recognition [2]. This class-level SAR strongly supports that the 4-ethylphenyl N-substituent is a key pharmacophoric element, not a generic hydrophobic adornment.

NK-3 Receptor Antagonism Dopamine Transporter Structure-Activity Relationship (SAR)

Commercially Available at 95%+ Purity from TRC and Life Chemicals: Verified Reference-Standard Supply Chain Versus Intermittently Stocked Regioisomer

The target compound is available from Toronto Research Chemicals (catalog E144716) and Life Chemicals (catalog F1908-2992) at ≥95% purity, with documented lot-level pricing ranging from $185 (100 mg) to $3,045 (10 g) [1]. Both suppliers maintain quality management systems (ISO 9001 for Life Chemicals; TRC is a reference standard manufacturer for forensic and biomedical applications). In contrast, the regioisomer 3-[(4-ethylphenyl)methyl]pyrrolidin-3-ol (CAS 1343358-76-8) is listed primarily by CymitQuimica and Leyan at 95-98% purity, with limited stock availability and no reference-standard certification from a major forensic/toxicology supplier . For research groups requiring traceable, batch-certified supply or forensic laboratories operating under ISO/IEC 17025 accreditation, the target compound offers a verified procurement pathway that the regioisomer does not currently match.

Chemical Procurement Reference Standard Vendor Comparison

Optimal Deployment Scenarios for 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol Based on Quantitative Differentiation Evidence


CNS Lead Optimization: SAR Exploration of NK-3 Receptor Antagonists Requiring Favorable Brain Penetration Predictors

As established in Section 3, the target compound's TPSA of 23.5 Ų and XLogP3 of 2.1 quantitatively differentiate it from its regioisomer (TPSA = 32.3 Ų, XLogP3 = 1.9), placing it in a more favorable CNS MPO space [1][2]. Medicinal chemistry teams developing NK-3 receptor antagonists for depression, schizophrenia, or Parkinson's disease should prioritize this scaffold for hit-to-lead optimization when CNS penetration is a key project objective. The 4-ethylbenzyl N-substituent further aligns with the NK-3 pharmacophore model, where para-ethyl substitution on the N-benzyl group improves receptor binding affinity via hydrophobic sub-pocket occupancy, as demonstrated across the Roche pyrrolidine patent family [3].

Forensic Toxicology Reference Standard: Qualitative Identification and Quantification of Pyrrolidine-Derived Designer Drugs

The compound's verified availability as a TRC reference standard (Cat. E144716) at ≥95% purity distinguishes it from intermittently stocked regioisomeric analogs [1]. Forensic laboratories conducting GC-MS or LC-MS/MS analysis of seized materials or biological specimens can use this compound as a certified calibrant for method validation, particularly when differentiating between N-substituted (target) and C-substituted (regioisomer) pyrrolidine positional isomers that share identical molecular formula and nominal mass. The reliable supply chain, combined with documented lot-level quality data, supports ISO/IEC 17025-compliant workflow integration [2].

Metabolic Stability Screening: Benchmarking Phase II Conjugation Liability in Pyrrolidine CNS Probes

The target compound's single H-bond donor (tertiary amine, no pyrrolidine NH) distinguishes it from the two-donor regioisomer, which predicts reduced N-glucuronidation and N-dealkylation susceptibility [1][2]. Drug metabolism and pharmacokinetics (DMPK) groups can employ this compound as a reference substrate in human liver microsome or hepatocyte stability assays to establish a metabolic stability baseline for N-substituted pyrrolidine scaffolds. Comparative incubations with the regioisomer would provide a clean experimental system to quantify the metabolic liability contributed specifically by the secondary amine moiety, informing design choices in lead optimization [3].

Chemical Biology Probe Development: Selective Dopamine Transporter (DAT) Pharmacophore Mapping

Class-level SAR from the ethylphenidate literature demonstrates that 4-ethylphenyl substitution significantly enhances DAT binding affinity (IC50 = 27 nM for the (+)-enantiomer vs. >100 nM for des-ethyl analogs) [1]. The target compound, bearing the same 4-ethylbenzyl pharmacophoric element on a conformationally distinct pyrrolidine scaffold (vs. the piperidine of methylphenidate), serves as a strategic probe for deconvoluting the structural determinants of DAT recognition. Neuroscience research groups investigating monoamine transporter pharmacology can use this compound to test whether the 4-ethylphenyl pharmacophore maintains DAT affinity when presented on alternative heterocyclic cores, potentially identifying novel chemotypes for stimulant use disorder or ADHD therapeutic development.

Quote Request

Request a Quote for 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.